Plipastatin A1
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Overview
Description
Plipastatin A1 is a cyclic lipopeptide produced by certain Bacillus species, such as Bacillus amyloliquefaciens and Bacillus subtilis . It is known for its potent antifungal properties and is primarily used in the biocontrol of plant diseases . The compound is composed of a peptide ring linked to a fatty acid chain, which contributes to its amphiphilic nature and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plipastatin A1 is typically isolated from the fermentation broth of Bacillus species. The process involves solid-phase extraction followed by reversed-phase high-performance liquid chromatography . The structure of this compound is confirmed using tandem mass spectrometry, high-resolution electro-spray ionization mass spectrometry, and nuclear magnetic resonance analysis .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Bacillus strains in optimized fermentation conditions. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic pathways . For instance, the integration of strong constitutive promoters and the deletion of competing pathways have been shown to significantly increase production .
Chemical Reactions Analysis
Types of Reactions
Plipastatin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .
Major Products
The major products formed from the chemical reactions of this compound include modified lipopeptides with enhanced antifungal activity or altered physicochemical properties .
Scientific Research Applications
Plipastatin A1 has a wide range of scientific research applications:
Mechanism of Action
Plipastatin A1 exerts its antifungal effects by disrupting the cell membranes of target fungi . It binds to the phospholipids in the fungal cell membrane, leading to increased membrane permeability and cell lysis . The compound also interferes with the synthesis of essential cell wall components, further inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
Plipastatin A1 is structurally and functionally similar to other cyclic lipopeptides such as surfactin, iturin, and fengycin . These compounds are also produced by Bacillus species and exhibit antimicrobial properties .
Uniqueness
What sets this compound apart from other similar compounds is its specific antifungal activity against a broad spectrum of plant pathogens . Additionally, its production can be significantly enhanced through genetic engineering, making it a more viable option for industrial applications .
Properties
Molecular Formula |
C72H110N12O20 |
---|---|
Molecular Weight |
1463.7 g/mol |
IUPAC Name |
(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50+,51-,52-,53-,54+,55-,56-,61-,62+/m0/s1 |
InChI Key |
CUOJDWBMJMRDHN-VNDYOLDHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Origin of Product |
United States |
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